molecular formula C11H14ClN B2775476 2-(3-Ethynylphenyl)propan-2-amine hydrochloride CAS No. 2095411-08-6

2-(3-Ethynylphenyl)propan-2-amine hydrochloride

Cat. No.: B2775476
CAS No.: 2095411-08-6
M. Wt: 195.69
InChI Key: VMXUUDORCZSBLL-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C11H13N.ClH and a molecular weight of 195.69 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, making it a valuable asset in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethynylphenyl)propan-2-amine hydrochloride typically involves the reaction of 3-ethynylbenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethynylphenyl)propan-2-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethynylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and ionic interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethynylphenyl)propan-2-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3-ethynylphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-4-9-6-5-7-10(8-9)11(2,3)12;/h1,5-8H,12H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUUDORCZSBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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